Calculated logP: Cyclopropyl Substituent Reduces Lipophilicity by ~0.3–0.5 log Units Relative to the Isopropyl Analog at the 1,2,4-Thiadiazole C3 Position
The target compound (3-cyclopropyl, CAS 2548979-40-2) exhibits a calculated logP (clogP) of 2.43 [1]. The closest congeneric analog—N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (isopropyl, MW 289.40, C₁₄H₁₉N₅S)—is predicted to have a clogP approximately 0.3–0.5 log units higher based on the established Hansch π-contribution of the cyclopropyl fragment (−0.4 to −0.6 relative to isopropyl) observed across multiple chemotypes [2]. Lower lipophilicity in the CNS-optimal range (logP 1–3) is generally associated with reduced non-specific tissue binding, lower volumes of distribution, and attenuated hERG liability [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.43 (experimentally derived calculation, Sildrug ECBD) [1] |
| Comparator Or Baseline | N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine; clogP not publicly available; estimated at ~2.7–2.9 based on π(cyclopropyl) = −0.4 to −0.6 vs. isopropyl [2] |
| Quantified Difference | ΔclogP ≈ −0.3 to −0.5 (target compound more hydrophilic) |
| Conditions | In silico prediction (ALOGPS/clogP algorithm); no experimental logD₇.₄ data available |
Why This Matters
A difference of 0.3–0.5 log units can shift CNS multiparameter optimization (MPO) scores, influencing passive permeability, P-glycoprotein efflux ratio, and ultimately brain-to-plasma ratio, making the cyclopropyl analog the more CNS-optimized choice for neuroscience target validation.
- [1] Sildrug ECBD Database. Compound EOS10095: clogP 2.43. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS10095/ View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. π(cyclopropyl) ≈ 0.8–1.0; π(isopropyl) ≈ 1.3–1.5. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
